

Application Notes and Protocols for the Synthesis of (E)-C-HDMAPP Ammonium

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Compound of Interest

Compound Name: (E)-C-HDMAPP ammonium

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Introduction

(E)-C-HDMAPP ammonium, also known as (E)-1-hydroxy-2-methylbut-2-enyl 4-pyrophosphonate, is a potent synthetic phosphoantigen that acts as a highly effective activator of human $\gamma\delta$ T cells.[1][2][3][4] These immune cells play a crucial role in the body's defense against infections and malignancies. (E)-C-HDMAPP is a more stable isosteric analogue of the natural phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP). Its pyrophosphonate moiety is significantly less susceptible to chemical and enzymatic hydrolysis compared to the pyrophosphate group in HDMAPP, leading to improved stability in solution and in the vascular system.[3] This enhanced stability, combined with its potent biological activity, makes (E)-C-HDMAPP a promising candidate for the development of novel immunotherapies.

Biological Activity

(E)-C-HDMAPP stimulates V γ 9V δ 2 T cells, the major subset of $\gamma\delta$ T cells in peripheral blood, leading to their proliferation and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α). This activation is highly potent, with an EC50 value of 0.91 nM for TNF- α release from human V γ 9V δ 2 T cells in vitro.[1][2][3] In vivo studies in non-human primates (cynomolgus monkeys) have demonstrated that intravenous administration of (E)-C-HDMAPP significantly increases the number of circulating $\gamma\delta$ T cells.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of **(E)-C-HDMAPP ammonium**.

Parameter	Value	Species	Reference
EC50 (TNF- α release)	0.91 nM	Human	[1][2][3]
In vivo effective dose	Starting at 0.02 mg/kg (i.v.)	Cynomolgus	[1]
Maximal effect in vivo	5 mg/kg and 10 mg/kg (i.v.)	Cynomolgus	[1]

Experimental Protocols

The following is a representative multi-step synthesis protocol for **(E)-C-HDMAPP ammonium**, based on general methodologies for the synthesis of phosphoantigen analogues. For the exact, validated procedure, it is recommended to consult the primary literature, specifically Boëdec A, et al. J Med Chem. 2008 Mar 27;51(6):1747-54.

Materials and Reagents

- (E)-4-hydroxy-3-methyl-but-2-en-1-ol
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Dichloromethane (DCM), anhydrous
- N,N-Diisopropylethylamine (DIPEA)
- Bis(2-cyanoethoxy) (diisopropylamino)phosphine
- 1H-Tetrazole
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Isopropylphosphonic dichloride

- Triethylamine
- Ammonium hydroxide solution (28-30%)
- Methanol
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

Protocol

Step 1: Protection of (E)-4-hydroxy-3-methyl-but-2-en-1-ol

- Dissolve (E)-4-hydroxy-3-methyl-but-2-en-1-ol in anhydrous dichloromethane (DCM).
- Add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equivalents) to the solution at 0 °C.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield (E)-4-(tert-butyldimethylsilyloxy)-3-methyl-but-2-en-1-ol.

Step 2: Synthesis of the Protected Pyrophosphonate Precursor

- Dissolve the protected alcohol from Step 1 in anhydrous DCM.
- In a separate flask, prepare the phosphitylating reagent by reacting bis(2-cyanoethoxy)(diisopropylamino)phosphine with 1H-tetrazole in anhydrous DCM.

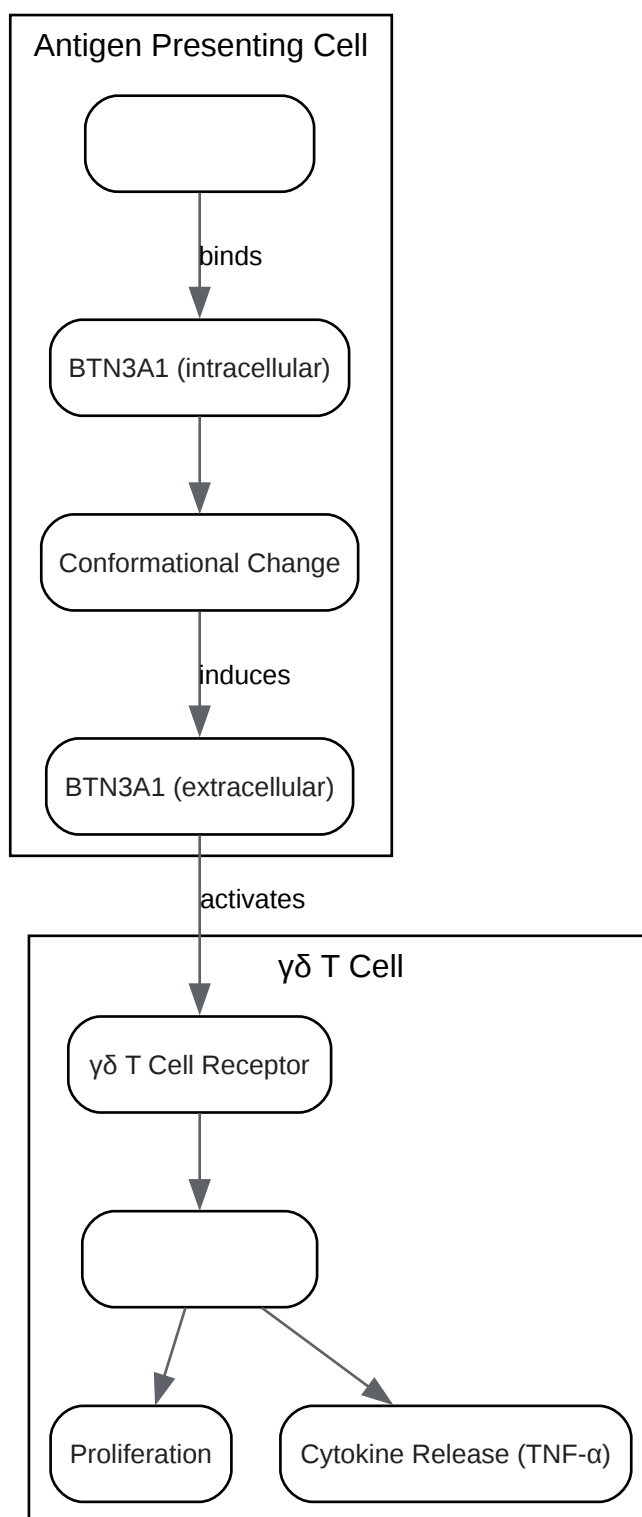
- Add the phosphitylating reagent to the solution of the protected alcohol and stir at room temperature for 1-2 hours.
- To the resulting phosphite triester, add a solution of the mono-isopropyl phosphonate (prepared by reacting isopropylphosphonic dichloride with water and triethylamine) and an oxidizing agent like m-CPBA at 0 °C.
- Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
- Purify the resulting protected pyrophosphonate by silica gel column chromatography.

Step 3: Deprotection and Formation of the Ammonium Salt

- Dissolve the purified, protected pyrophosphonate from Step 2 in a solution of ammonium hydroxide in methanol.
- Stir the mixture at room temperature for 12-16 hours to cleave both the TBDMS and the cyanoethyl protecting groups.^{[5][6]} The cyanoethyl groups are removed via a β -elimination mechanism in the presence of ammonium hydroxide.^{[5][6]}
- Monitor the deprotection by an appropriate method (e.g., LC-MS or ^{31}P NMR).
- Upon complete deprotection, concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by ion-exchange chromatography to yield the final product, (E)-C-HDMAPP, as the ammonium salt.
- Lyophilize the purified product to obtain a stable, solid powder.

Visualizations

Signaling Pathway



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Caption: Signaling pathway of $\gamma\delta$ T cell activation by (E)-C-HDMAPP.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **(E)-C-HDMAPP ammonium**.

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